2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C9H9FN2O2S and a molecular weight of 228.24 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride typically involves the reaction of 2-(1H-1,3-benzodiazol-1-yl)ethanol with sulfuryl fluoride under specific conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly useful in studying enzyme function and developing enzyme inhibitors .
Comparison with Similar Compounds
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride can be compared with other similar compounds, such as:
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl chloride: This compound has a similar structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group. The reactivity and applications of the two compounds can differ significantly.
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonic acid: This compound is the hydrolysis product of this compound and has different chemical properties and applications.
The uniqueness of this compound lies in its sulfonyl fluoride group, which imparts specific reactivity and makes it a valuable tool in various scientific research applications.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2S/c10-15(13,14)6-5-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBKWJVQGOBPHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.